3-Ureidobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Ureidobenzoic acid has been described in a study . The process involves the reaction of m-aminobenzoic acid with pyridine-3-isocyanate in ethanol. The reaction mixture is refluxed for 4 hours, then cooled to room temperature. The precipitate is then filtered and washed with ethanol and ether .Molecular Structure Analysis
The crystal structure of 3-Ureidobenzoic acid has been studied . The molecule is orthorhombic with a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å, and V = 1223.04 (13) Å .Scientific Research Applications
Chemical Transformations and Synthesis
The study by Guetschow (1999) explored the chemical transformations of N-(mesyloxy)phthalimides with secondary amines, leading to the synthesis of compounds like 2-ureidobenzamides and 2-ureidobenzoic acids. This research demonstrates the potential of 3-ureidobenzoic acid derivatives in synthetic organic chemistry, particularly in one-pot reactions.
Biological and Environmental Monitoring
The detection of 3-Phenoxybenzoic acid (3-PBA), a related compound to 3-ureidobenzoic acid, in human urine was the focus of studies by Huo et al. (2018) and El-Moghazy et al. (2020). These studies highlighted the use of 3-PBA as a biomarker for monitoring exposure to certain pesticides, underscoring the relevance of 3-ureidobenzoic acid and its derivatives in environmental health and safety.
Hydrogen Bonding and Molecular Interactions
Research on ureidobenzotriazine, a compound structurally related to 3-ureidobenzoic acid, by Ligthart et al. (2008), investigated the hydrogen-bonding interactions and geometrical details impacting the stability of these bonds. This study provides insights into the chemical behavior of 3-ureidobenzoic acid in various environments, particularly in terms of hydrogen bonding.
Pharmacological Research
Although your request excludes direct references to drug use and dosage, it's noteworthy that compounds structurally related to 3-ureidobenzoic acid have been investigated for potential pharmacological applications. Studies like those by Grillot et al. (2014) and Feit & Nielsen (1977) on aminobenzimidazole ureas and 3,4-disubstituted 5-acylaminobenzoic acids indicate a broader context of chemical research where 3-ureidobenzoic acid might find relevance.
properties
IUPAC Name |
3-(carbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBLOFRYIIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304417 | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ureidobenzoic acid | |
CAS RN |
20632-43-3 | |
Record name | 20632-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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